![molecular formula C22H30N4 B247065 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as BPP, is a chemical compound that belongs to the piperazine family. BPP is a potent and selective dopamine D3 receptor antagonist, which has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
BPP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of the dopamine D3 receptor, BPP can modulate the release of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor function, and the modulation of reward pathways in the brain. BPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the release of dopamine in the brain.
実験室実験の利点と制限
BPP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to modulate dopamine release, and its potential therapeutic applications in the treatment of neurological disorders. However, BPP also has some limitations, including its potential toxicity and the need for further research to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for research on BPP, including the development of new and more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to establish the safety and efficacy of BPP in humans, as well as to investigate its potential side effects and interactions with other drugs.
合成法
BPP can be synthesized using a variety of methods, including the condensation of 1-benzylpiperazine with 1-(3-pyridylmethyl)-4-piperidone, followed by reduction with sodium borohydride. Other methods include the reaction of 1-benzylpiperazine with 1-(3-pyridylmethyl)-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride.
科学的研究の応用
BPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BPP has been shown to have a high affinity for dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain.
特性
分子式 |
C22H30N4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
1-benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4/c1-2-5-20(6-3-1)18-25-13-15-26(16-14-25)22-8-11-24(12-9-22)19-21-7-4-10-23-17-21/h1-7,10,17,22H,8-9,11-16,18-19H2 |
InChIキー |
DMSITTGOFICNAT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)

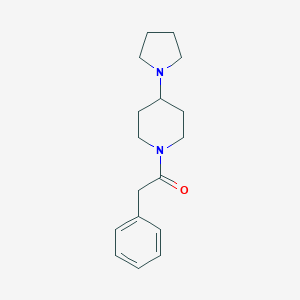
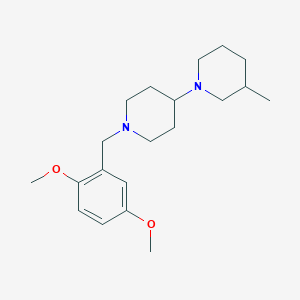
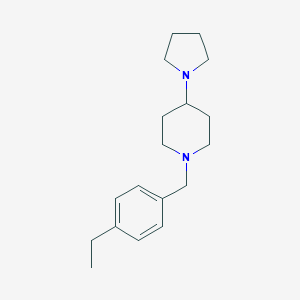
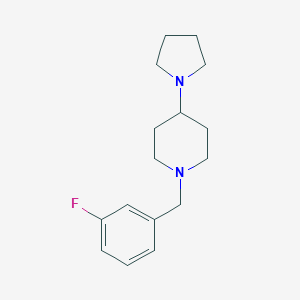
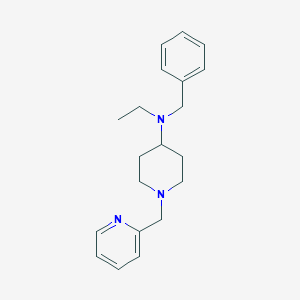

amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
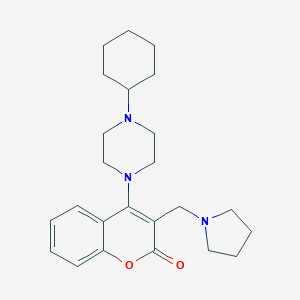
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)